
Brevione A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brevione A, also known as this compound, is a useful research compound. Its molecular formula is C27H34O4 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Brevione A has demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. Studies indicate that the compound's mechanism of action may involve the induction of apoptosis and disruption of cellular signaling pathways crucial for cancer cell survival .
2. Antimicrobial Properties
Research has highlighted this compound's potential as an antimicrobial agent. It has shown effectiveness against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial therapies .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways presents opportunities for further research in this area .
Biosynthetic Insights
The biosynthesis of this compound involves complex enzymatic pathways that are still being elucidated. Recent studies have focused on identifying the gene clusters responsible for its production in fungi. For instance, investigations into related compounds like Brevione E have provided insights into the enzymes involved in the biosynthetic processes, such as dioxygenases that catalyze critical steps in the formation of these complex molecules .
Case Studies and Experimental Findings
Several case studies have documented the applications and effects of this compound:
Analyse Chemischer Reaktionen
Enzymatic Oxidative Desaturation and Ring Expansion
Brevione A is generated from brevione B (3) through the action of the αKG-dependent dioxygenase BrvJ. This enzyme catalyzes:
-
Desaturation : Formation of a double bond at C1–C2 via hydrogen abstraction.
-
Ring expansion : Conversion of a six-membered ring into a seven-membered dihydrotropone system.
Mechanistic Steps :
-
Oxidative decarboxylation : αKG is converted to succinate and CO₂, generating a reactive Fe(IV)-oxo intermediate.
-
Hydrogen abstraction : The Fe(IV)-oxo species abstracts a hydrogen atom from C-18 of this compound.
-
Radical rearrangement : A skeletal rearrangement forms a conjugated dihydrotropone system in brevione C (5).
Key Evidence :
-
Isotope labeling with sodium [1,2-¹³C₂]acetate confirmed C-18 methyl group involvement in ring expansion .
-
In vitro enzymatic assays with BrvJ demonstrated sequential conversion of brevione B → this compound → brevione C .
Cyclopropanation Reaction
BrvJ also catalyzes an unusual cyclopropanation reaction in vitro when this compound is incubated under standard conditions (Fe²⁺, αKG, ascorbate). This produces brevione W (23), featuring a cyclopropane ring fused to the dihydrotropone system .
Proposed Mechanism :
-
Fe(IV)-oxo abstracts a hydrogen atom from C-5 of this compound.
-
Radical recombination forms a cyclopropane ring between C-1 and C-5.
-
Oxygen rebound at C-2 introduces a hydroxyl group.
Reaction Conditions :
Parameter | Value |
---|---|
Enzyme | BrvJ (0.5 µM) |
Substrate | This compound (100 µM) |
Cofactors | FeSO₄ (1 mM), αKG (2 mM) |
Buffer | Tris-HCl (50 mM, pH 7.5) |
Incubation | 30°C, 2 hours |
Substrate Selectivity and Pathway Branching
BrvJ’s homolog, SetK, hydroxylates brevione B to produce brevione S (24) instead of performing desaturation/ring expansion. Comparative studies identified three critical residues governing product selectivity:
Enzyme | Residue Positions (BrvJ/SetK) | Product Selectivity |
---|---|---|
BrvJ | Phe159, Ala227, Leu238 | Desaturation/ring expansion |
SetK | Leu160, Leu228, Met239 | Hydroxylation |
Key Findings :
-
Mutating BrvJ’s Phe159 → Leu and Ala227 → Leu shifted activity toward SetK-like hydroxylation .
-
Structural modeling revealed steric and electronic differences in substrate-binding pockets dictate reaction outcomes .
Biosynthetic Context and Downstream Modifications
This compound is further processed in the brevione E pathway:
-
P450-mediated hydroxylation : BrvI (cytochrome P450) introduces a hydroxyl group at C-11.
-
Oxidative steps : BrvD (P450) oxidizes C-17 to an aldehyde, enabling hemiacetal formation.
-
Hydrolase/epimerase activity : BrvN hydrolyzes the pyrone ring, and BrvO (SAM-dependent decarboxylase) facilitates decarboxylation .
Structural Revision Impact
Originally misassigned with an oxepane ring, this compound’s revised structure (tetrahydrofuran core) was confirmed via:
Q & A
Basic Research Questions
Q. How can I formulate a focused research question to investigate Brevione A’s biosynthetic pathways?
Methodological Answer:
- Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example:
- Population: Microbial strains producing this compound.
- Intervention: Genetic/environmental factors influencing biosynthesis.
- Comparison: Wild-type vs. genetically modified strains.
- Outcome: Quantitative changes in metabolite yield.
- Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Avoid overly broad terms like "study mechanisms"; instead, specify which enzymatic steps or regulatory genes are under investigation .
Q. What experimental approaches are essential for initial structural characterization of this compound?
Methodological Answer:
- Combine spectroscopic techniques :
- NMR (¹H, ¹³C, 2D-COSY) for skeletal structure determination.
- HR-MS for molecular formula validation.
- X-ray crystallography (if crystallizable) for absolute configuration.
- Cross-validate results with literature data on structurally related terpenoids .
Q. How should I design a literature review to identify gaps in this compound research?
Methodological Answer:
- Use systematic review protocols :
- Search databases (PubMed, SciFinder) with keywords: "this compound biosynthesis," "bioactivity," "structural analogs."
- Filter studies by methodological rigor (e.g., peer-reviewed journals, controlled experiments).
- Map gaps using a PRISMA flowchart to highlight understudied areas (e.g., ecological roles, synergistic effects with other metabolites) .
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
-
Perform meta-analysis with the following steps:
- Tabulate discrepancies in IC₅₀ values or assay conditions (Table 1).
Study Bioassay Type IC₅₀ (µM) Cell Line/Model Controls Used A Anticancer 12.3 HeLa DMSO + cisplatin B Antifungal 45.6 C. albicans Fluconazole
Q. What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Apply non-linear regression models (e.g., log-logistic or Hill equation) to fit dose-response curves.
- Validate with Akaike Information Criterion (AIC) to compare model fit.
- For heterogeneous data, use mixed-effects models to account for variability across biological replicates .
Q. How can I optimize heterologous expression of this compound in engineered microbial hosts?
Methodological Answer:
- Design a Design of Experiments (DoE) matrix to test variables:
- Promoter strength (inducible vs. constitutive).
- Codon optimization levels.
- Fermentation conditions (pH, temperature).
- Quantify yields via HPLC-MS and apply response surface methodology (RSM) to identify optimal parameters .
Q. Methodological Pitfalls to Avoid
Overlooking batch-to-batch variability in this compound isolation
- Solution: Include QC/QA checks (e.g., NMR purity >95%, LC-MS chromatogram consistency) for each batch. Document extraction protocols in supplemental materials .
Inadequate controls in bioactivity assays
- Solution: Use vehicle controls (e.g., DMSO), positive controls (known bioactive compounds), and negative controls (heat-inactivated this compound) to validate specificity .
Q. Data Reporting Standards
- Follow ARRIVE 2.0 guidelines for experimental reproducibility:
- Report n values, statistical tests, and effect sizes with confidence intervals.
- Provide raw data in supplementary files (e.g., NMR spectra, crystallographic data) .
Eigenschaften
Molekularformel |
C27H34O4 |
---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
(2S,4'aR,4'bR,8'aR,10'aR)-1',1',4'a,6,7,7',8'a-heptamethylspiro[3H-furo[3,2-c]pyran-2,8'-5,9,10,10a-tetrahydro-4bH-phenanthrene]-2',4-dione |
InChI |
InChI=1S/C27H34O4/c1-15-8-9-20-25(6)12-11-21(28)24(4,5)19(25)10-13-26(20,7)27(15)14-18-22(31-27)16(2)17(3)30-23(18)29/h8,11-12,19-20H,9-10,13-14H2,1-7H3/t19-,20+,25-,26+,27-/m0/s1 |
InChI-Schlüssel |
UEDJWUJYTSKAJA-YJHFSHLRSA-N |
Isomerische SMILES |
CC1=CC[C@H]2[C@]([C@]13CC4=C(O3)C(=C(OC4=O)C)C)(CC[C@@H]5[C@@]2(C=CC(=O)C5(C)C)C)C |
Kanonische SMILES |
CC1=CCC2C(C13CC4=C(O3)C(=C(OC4=O)C)C)(CCC5C2(C=CC(=O)C5(C)C)C)C |
Synonyme |
brevione A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.